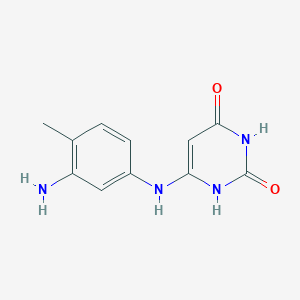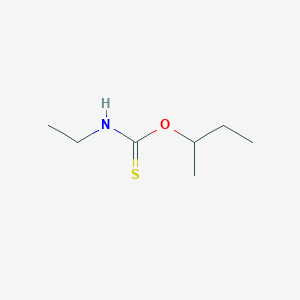
O-sec-Butyl ethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-sec-Butyl ethylcarbamothioate is an organic compound with the molecular formula C7H15NOS. It belongs to the class of thionocarbamates, which are derivatives of carbamothioic O-acid. These compounds are characterized by the presence of a carbonyl and thiocarbonyl group directly bonded to nitrogen. Thionocarbamates have a broad range of biological activities, including insecticidal, germicidal, pesticidal, herbicidal, bactericidal, and fungicidal properties .
Méthodes De Préparation
The synthesis of O-sec-Butyl ethylcarbamothioate can be achieved through various methods. One common synthetic route involves the reaction of sodium O-isopropyl carbonodithioate with the corresponding amines in the presence of a palladium-containing catalyst (Pd/Ti-HMS-10) in water as a solvent. The reaction is typically carried out at 75°C for 10-15 hours . Another method involves the reaction of xanthogenates and amines in the presence of nickel and palladium salt catalysts . Industrial production methods often utilize similar catalytic processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
O-sec-Butyl ethylcarbamothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium hypochlorite, and various metal catalysts. For example, the oxidation of an amine salt of xanthogenic acid by hydrogen peroxide and sodium hypochlorite can lead to the formation of isopropyl thionocarbamate . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O-sec-Butyl ethylcarbamothioate has several scientific research applications across various fields. In chemistry, it is used as a reagent in organic synthesis, particularly in the preparation of other thionocarbamates and related compounds . In biology and medicine, it has been studied for its potential insecticidal, germicidal, and pesticidal properties . Additionally, it is used in the industry as a polymerization accelerator and selective flotation reagent in mineral processing .
Mécanisme D'action
The mechanism of action of O-sec-Butyl ethylcarbamothioate involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by inhibiting specific enzymes or disrupting cellular processes. For example, it may interfere with the normal functioning of enzymes involved in the synthesis of essential biomolecules, leading to the death of target organisms . The exact molecular targets and pathways involved can vary depending on the specific application and organism being studied.
Comparaison Avec Des Composés Similaires
O-sec-Butyl ethylcarbamothioate can be compared with other similar compounds, such as O-isobutyl ethylcarbamothioate and O-isopropyl ethylcarbamothioate . These compounds share similar structural features and biological activities but may differ in their specific chemical properties and reactivity. For example, O-isobutyl ethylcarbamothioate has a different alkyl group attached to the nitrogen atom, which can influence its reactivity and effectiveness in various applications
Propriétés
Numéro CAS |
39078-40-5 |
|---|---|
Formule moléculaire |
C7H15NOS |
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
O-butan-2-yl N-ethylcarbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-4-6(3)9-7(10)8-5-2/h6H,4-5H2,1-3H3,(H,8,10) |
Clé InChI |
ATOJBHJWQMBYMX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=S)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


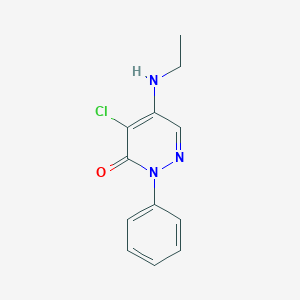

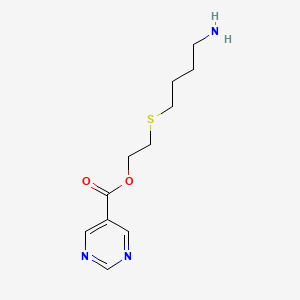
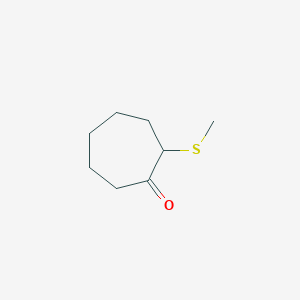
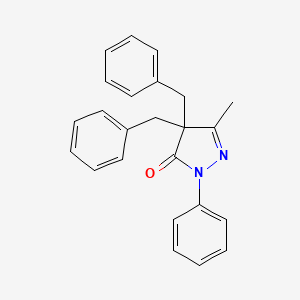
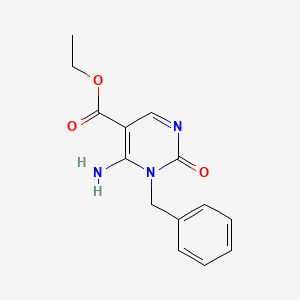
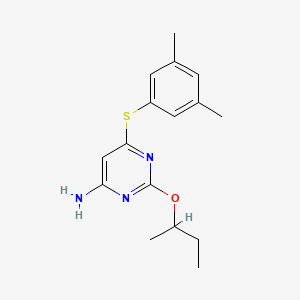
![3-[6-(4-Chloro-3-ethylphenoxy)hexyl]-2-(4-chlorophenyl)quinazolin-4-one](/img/structure/B15213091.png)
![bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B15213098.png)
![5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B15213099.png)
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-propoxy-1,2-oxazolidin-3-one](/img/structure/B15213113.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-](/img/structure/B15213114.png)
